Monovalent Cation Identity Determines >10‑Fold Difference in Apparent Cofactor Affinity for PLP‑Dependent Enzyme Assembly
In the PLP‑dependent Bacillus alvei apotryptophanase system, the apparent Kₘ for pyridoxal‑P (PLP) required to drive dimer‑to‑tetramer association is more than tenfold higher when the enzyme is in the sodium form compared with the potassium form [1]. This differential was directly measured by sedimentation velocity analysis under identical buffer conditions, isolating the monovalent cation effect on cofactor affinity [1].
| Evidence Dimension | Apparent Kₘ for PLP cofactor in subunit association (dimer → tetramer) |
|---|---|
| Target Compound Data | Kₘ (sodium form of apotryptophanase) > 10 × Kₘ (potassium form) [1] |
| Comparator Or Baseline | Potassium form of Bacillus alvei apotryptophanase (Kₘ reference value) |
| Quantified Difference | >10‑fold higher Kₘ for the sodium‑form enzyme |
| Conditions | Sedimentation velocity in 0.01 M potassium phosphate (pH 7.8); temperature 9 °C; purified apotryptophanase [1] |
Why This Matters
For laboratories reconstituting PLP‑dependent enzymes in Na⁺‑rich buffers (e.g., PBS), the monosodium salt avoids the confounding potassium‑dependent affinity shift, ensuring that the observed Kₘ reflects the true biochemical behaviour of the sodium‑form enzyme rather than an artefact introduced by a potassium‑counter‑ion PLP source.
- [1] Isom, H.C.; DeMoss, R.D. Structural Role of Pyridoxal 5′‑Phosphate, Pyridoxal 5′‑Phosphate Analogs, and Other Agents in the Association of Subunits of Bacillus alvei Apotryptophanase. Biochemistry 1975, 14 (19), 4294–4305. View Source
